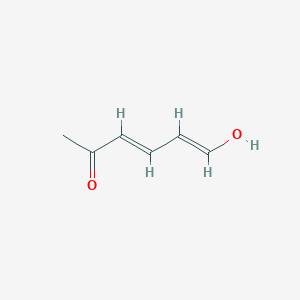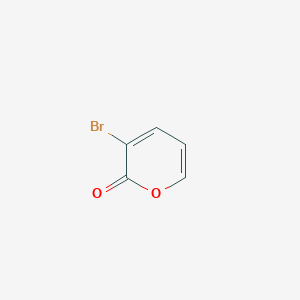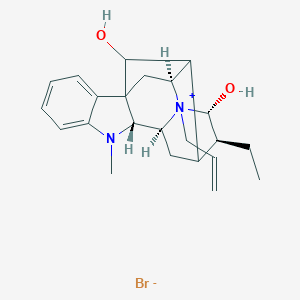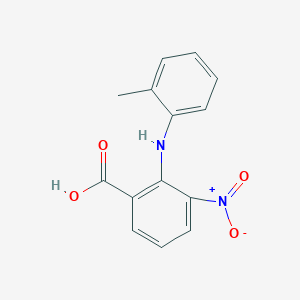![molecular formula C19H22N2O B008618 (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one CAS No. 19634-37-8](/img/structure/B8618.png)
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one typically involves multiple steps, starting from simpler precursors. One common method includes the cyclization of an appropriate precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality at the 3-position .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols .
Applications De Recherche Scientifique
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one is unique due to its specific structure and functional groups. Similar compounds include other monoterpenoid indole alkaloids such as:
- Eburnamine
- Chanofruticosinate
- Mersinine
- Pauciorine
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propriétés
Numéro CAS |
19634-37-8 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one |
InChI |
InChI=1S/C19H22N2O/c22-15-12-17-6-3-10-21-11-9-18(16(17)21)13-4-1-2-5-14(13)20-19(15,18)8-7-17/h1-2,4-5,16,20H,3,6-12H2/t16-,17?,18+,19?/m0/s1 |
Clé InChI |
VFXVXAYCRLODDR-BKVYNOPKSA-N |
SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
SMILES isomérique |
C1CC23CCC4(C(=O)C2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
SMILES canonique |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Synonymes |
Aspidofractinin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene](/img/structure/B8541.png)








